
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties It is characterized by the presence of trifluoromethyl groups, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents, bases, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts desirable properties like hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include electron transfer processes and the formation of stable intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the fluoro and trifluoromethoxy groups, making it less reactive in certain contexts.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, altering its chemical properties and reactivity.
4-(Trifluoromethyl)benzyl bromide: Features a bromomethyl group instead of the fluoro and trifluoromethoxy groups, leading to different reactivity patterns.
Uniqueness
1,4-Bis(trifluoromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is unique due to its combination of trifluoromethyl, fluoro, and trifluoromethoxy groups, which impart distinct chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C9H2F10O |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-3(7(11,12)13)1-2-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChI Key |
LPOILHXRVRSCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


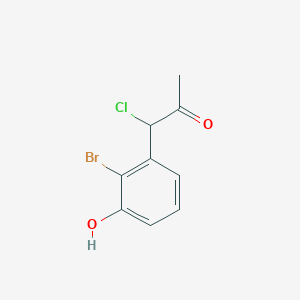

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
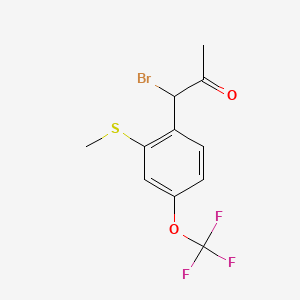
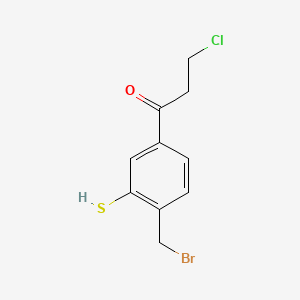
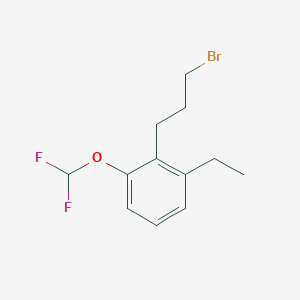
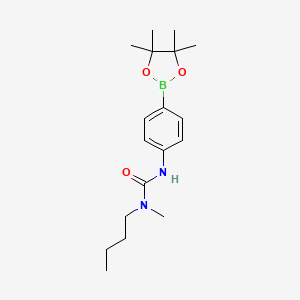
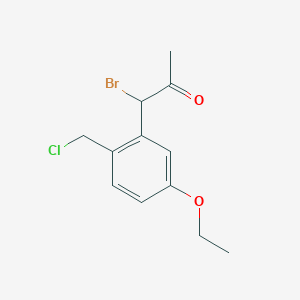
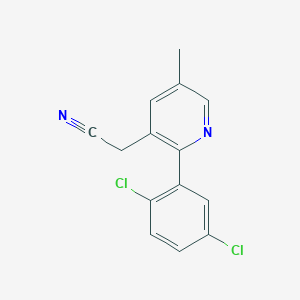
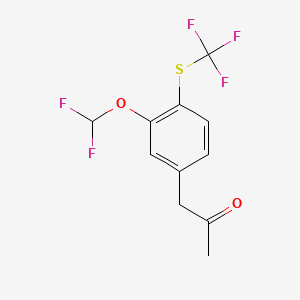

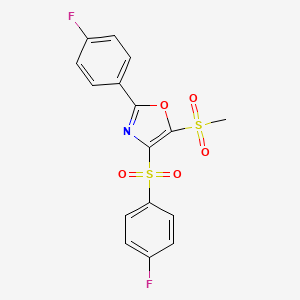
![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)

